molecular formula C20H20F2N4O3 B2529308 2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775310-43-4

2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No.: B2529308
CAS No.: 1775310-43-4
M. Wt: 402.402
InChI Key: KOSYPAIKKILILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H20F2N4O3 and its molecular weight is 402.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H19F2N5O3C_{18}H_{19}F_{2}N_{5}O_{3}, with a molecular weight of approximately 373.37 g/mol. The structure includes a tetrahydropyrimido ring fused with an oxadiazole moiety and a difluorobenzyl substituent. These structural features may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In vitro studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds featuring oxadiazole derivatives often demonstrate activity against Gram-positive and Gram-negative bacteria. A related study found that oxadiazoles can inhibit bacterial growth by disrupting cell wall synthesis and function .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways. This mechanism is supported by findings in related compounds where similar structural motifs have been linked to cancer cell death .

Anti-inflammatory Effects

The presence of the oxadiazole ring is associated with anti-inflammatory effects:

  • Cytokine Modulation : Compounds with oxadiazole structures have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Study : A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to the target molecule exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance activity .
  • Cancer Cell Line Testing : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) indicated that derivatives of this compound could significantly reduce cell viability at micromolar concentrations. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
  • Inflammation Model : An animal model of acute inflammation showed that administration of similar oxadiazole-containing compounds led to a significant decrease in paw edema compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O3/c1-2-16-23-18(24-29-16)17-15-6-4-3-5-7-25(15)20(28)26(19(17)27)11-12-8-13(21)10-14(22)9-12/h8-10H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSYPAIKKILILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.